Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a methyl group at the 6-position, a cyanoacetyl amino group at the 2-position, and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-5,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSICNSBPKIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyanoacetylation of amines. This process can be carried out using various methods:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Condensation Reagents: Such as aldehydes or ketones in the presence of a base.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in a range of chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its cyanoacetyl substituent, which distinguishes it from analogs with halogenated (e.g., chloroacetyl) or alkylated acyl groups. Key comparisons include:
Pharmacological Potential
While direct data on the target compound is scarce, structural analogs highlight trends:
- Chloroacetyl derivatives show analgesic/anti-inflammatory activity due to COX-2 inhibition .
- Bromo-oxochromene analogs exhibit anticancer properties via intercalation or topoisomerase inhibition .
- Phenoxyacetyl-substituted compounds demonstrate antimicrobial activity through membrane disruption . The cyanoacetyl group’s electronegativity may confer unique interactions with enzymes like kinases or cytochrome P450 isoforms.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 292.35 g/mol
- CAS Number : 560080-29-7
- MDL Number : MFCD03385860
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
3. Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies indicate that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Anticancer Activity in Breast Cancer
A study published in the Journal of Medicinal Chemistry explored the effects of benzothiophene derivatives on breast cancer cells. This compound was tested alongside other compounds. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents, this compound was evaluated against common pathogens including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Membrane Disruption : Interference with bacterial cell membrane integrity.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production through NF-kB pathway suppression.
Q & A
Basic Question: What are the standard synthetic protocols for preparing Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Cyclocondensation : Reacting 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with methyl cyanoacetate in methanol, catalyzed by diethylamine, to form the 2-amino intermediate .
- Acylation : Treating the intermediate with cyanoacetyl chloride or anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under reflux. Purification via reverse-phase HPLC (using methanol-water gradients) or recrystallization yields the final product .
- Critical Parameters : Nitrogen atmosphere for moisture sensitivity, stoichiometric control (1.2 equivalents of anhydride), and reaction times of 12–24 hours .
Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Employing factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, highlights statistical methods to minimize trial-and-error approaches, such as central composite designs for reaction parameter screening .
- Computational Pre-screening : Using quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal conditions, reducing experimental iterations .
- Purification Refinement : Gradient elution in HPLC (30%→100% methanol) resolves co-eluting impurities, as demonstrated for structurally analogous compounds .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, the tert-butyl group in analogs shows a singlet at δ 0.91 ppm (9H), while ester methyl groups appear at δ 3.77 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1663–1700 cm⁻¹, NH stretches at 3339–3475 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ = 268 for intermediates) and fragmentation patterns .
Advanced Question: How can overlapping NMR signals be resolved for accurate structural confirmation?
Methodological Answer:
- DEPT and 2D NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups and HSQC/TOCSY for signal assignment. For example, unresolved C4/C6 carbons in tetrahydrobenzo[b]thiophene derivatives (δ 171.4–173.0 ppm) require 2D correlation .
- Variable Temperature NMR : Resolve dynamic broadening by analyzing spectra at elevated temperatures.
- Isotopic Labeling : Introduce 13C labels to track specific carbons in complex environments.
Basic Question: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Membrane disruption studies via fluorescence dye leakage assays (e.g., propidium iodide) .
- Enzyme Inhibition : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH oxidation assays.
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Modify the 6-methyl group to tert-butyl or phenyl to assess steric/electronic effects on membrane penetration. For example, tert-butyl analogs show improved lipophilicity and MIC values .
- Acyl Group Screening : Replace cyanoacetyl with carbamoyl or succinoyl groups. Compound 26 (carbamoyl analog) demonstrated altered solubility and target binding .
- Computational Docking : Use molecular dynamics simulations to predict binding affinity with bacterial targets (e.g., penicillin-binding proteins) .
Advanced Question: How can contradictory biological activity data be addressed in SAR studies?
Methodological Answer:
- Assay Replication : Perform triplicate measurements under standardized conditions to minimize variability .
- Orthogonal Assays : Confirm membrane disruption via atomic force microscopy (AFM) if fluorescence assays yield inconsistent results.
- Metabolic Stability Testing : Rule out false negatives caused by compound degradation in cell culture media using LC-MS stability profiling.
Basic Question: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with methanol-water gradients (30%→100%) for high-resolution separation .
- Recrystallization : Methanol or ethanol at 0–4°C effectively removes unreacted starting materials .
- Flash Chromatography : For scale-up, employ silica gel columns with ethyl acetate/hexane eluents (1:3 ratio) .
Advanced Question: How can computational modeling accelerate the development of derivatives with tailored properties?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for novel acylations .
- ADMET Profiling : Predict pharmacokinetic properties (e.g., LogP, metabolic clearance) with tools like SwissADME or Schrödinger’s QikProp.
- QSAR Modeling : Corrogate substituent descriptors (Hammett σ, molar refractivity) with bioactivity data to prioritize synthetic targets.
Advanced Question: What methodologies validate the mechanism of action for this compound’s antibacterial activity?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq to identify gene expression changes in treated bacteria (e.g., cell wall synthesis genes).
- Membrane Potential Assays : Use DiSC3(5) dye to detect depolarization indicative of membrane disruption .
- Resistance Induction : Serial passage experiments to assess mutation rates and target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
